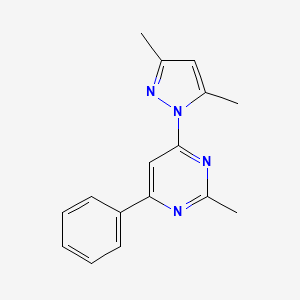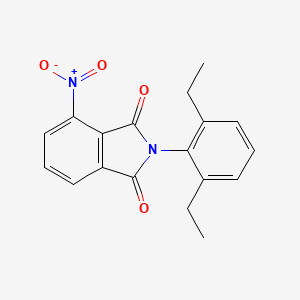
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine neurotransmission in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine involves the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain. This, in turn, modulates the activity of dopaminergic neurons and affects various physiological and behavioral processes, such as reward, motivation, and motor function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine have been extensively studied in vitro and in vivo. It has been found to increase the release of dopamine in the striatum and prefrontal cortex, which are key regions involved in reward and motivation. It has also been shown to enhance locomotor activity and induce stereotypy in rodents, which are behavioral effects associated with increased dopamine neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise modulation of dopamine neurotransmission and facilitates the study of its role in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in vitro and the health of animals in vivo.
Orientations Futures
There are several future directions for the study of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter, which could lead to the discovery of new therapeutic targets for the treatment of dopamine-related disorders. Another area of research is the investigation of the long-term effects of dopamine modulation on brain function and behavior, which could provide insights into the neurobiological mechanisms underlying addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine is a valuable tool for studying the role of dopamine in various physiological and pathological processes. Its high potency and selectivity for the dopamine transporter make it a valuable compound for scientific research. However, its potential toxicity and limitations for lab experiments should be taken into consideration when designing experiments. Future research directions include the development of more potent and selective inhibitors of the dopamine transporter and the investigation of the long-term effects of dopamine modulation on brain function and behavior.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
Propriétés
IUPAC Name |
4-benzyl-1-[(2-chloro-5-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-19-7-6-18(22(23)24)13-17(19)14-21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYDATAHAAXDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(2-chloro-5-nitrophenyl)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)


![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)